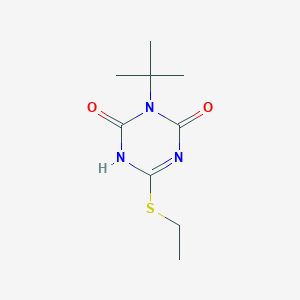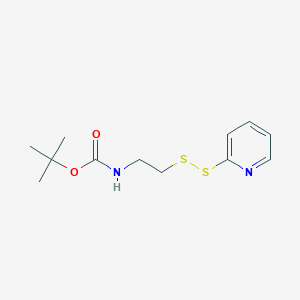![molecular formula C46H30N4O4S B8227975 4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
Overview
Description
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is an intricate compound with a core structure based on the benzo[c][1,2,5]thiadiazole moiety. This structure is augmented by four benzaldehyde groups, making the compound highly versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts with benzo[c][1,2,5]thiadiazole derivatives. These derivatives undergo a series of nucleophilic substitution reactions to introduce the phenylene and azanetriyl groups. The final step usually involves formylation to attach the benzaldehyde groups under controlled conditions, often requiring specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis process is scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are maintained to achieve high productivity and reduce waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is known to undergo a variety of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often employs sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products Formed
Reactions yield diverse products ranging from simple reduced forms to complex substituted derivatives, each with unique properties suited for different applications.
Scientific Research Applications
This compound finds use in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in creating light-emitting materials for OLEDs.
Biology: Acts as a fluorescent probe in bioimaging due to its strong luminescent properties.
Industry: Employed in the fabrication of advanced materials such as conductive polymers and nanomaterials.
Mechanism of Action
The compound's effects are primarily due to its ability to participate in electron transfer processes. It interacts with molecular targets through its benzaldehyde groups, which can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways.
Comparison with Similar Compounds
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde stands out due to its structural complexity and versatile functional groups. Comparable compounds include:
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(phenylene))bis(azanetriyl))tetraphenol
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(phenylene))bis(azanetriyl))tetracyanide
These compounds share a similar core structure but differ in their functional groups, leading to distinct chemical and physical properties. What sets the original compound apart is its unique combination of aldehyde groups, enhancing its reactivity and making it a valuable tool for various scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30N4O4S/c51-27-31-1-13-37(14-2-31)49(38-15-3-32(28-52)4-16-38)41-21-9-35(10-22-41)43-25-26-44(46-45(43)47-55-48-46)36-11-23-42(24-12-36)50(39-17-5-33(29-53)6-18-39)40-19-7-34(30-54)8-20-40/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWKNCAQBEGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30N4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


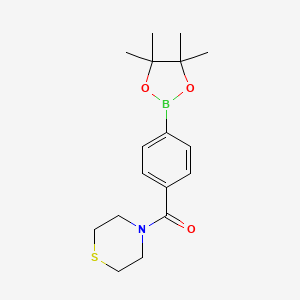
![1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B8227904.png)
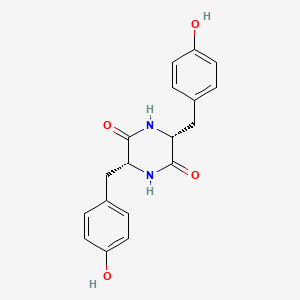
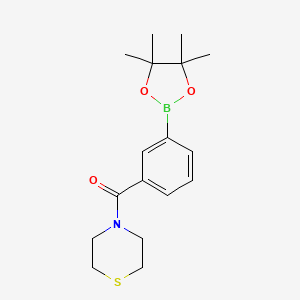
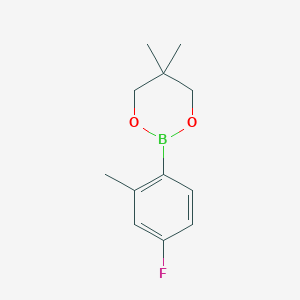
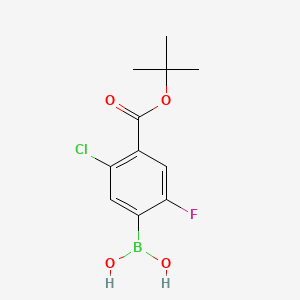
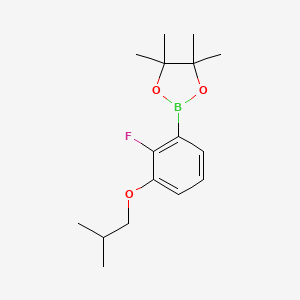
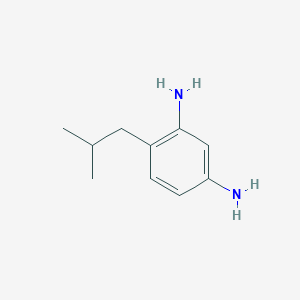
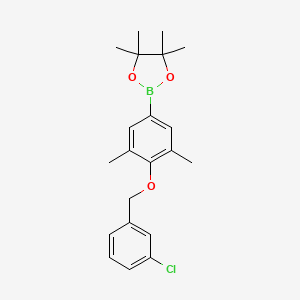
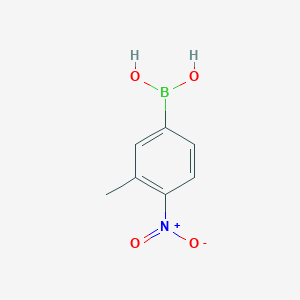
![(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8227980.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)
